1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
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Overview
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is a synthetic organic compound that features both phenolic and thiazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the phenolic group: The phenolic group can be introduced via electrophilic aromatic substitution reactions.
Final coupling: The two moieties can be coupled using a suitable linker, often under basic or acidic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenolic or thiazole derivatives.
Scientific Research Applications
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic and thiazole groups.
Medicine: Possible therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action for compounds like 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone would depend on its specific biological target. Generally, such compounds might:
Interact with enzymes: Inhibiting or activating enzyme activity.
Bind to receptors: Modulating receptor activity.
Affect cellular pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(1,3-thiazol-4-yl)ethanone
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both phenolic and thiazole groups can provide a diverse range of chemical and biological interactions.
Properties
CAS No. |
299951-64-7 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C13H13NO3S/c1-7-11(15)4-3-10(13(7)17)12(16)5-9-6-18-8(2)14-9/h3-4,6,15,17H,5H2,1-2H3 |
InChI Key |
UMEFGDPTBUAZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC2=CSC(=N2)C)O |
solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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